4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
CAS No. |
1638759-60-0 |
|---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 3 Methyl 1h Pyrazolo 3,4 B Pyridine and Its Analogs
Historical and Classical Synthetic Approaches to 1H-Pyrazolo[3,4-b]pyridines
The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) ring, or the annelation of a pyrazole ring onto a pre-existing pyridine ring. chemicalbook.comcdnsciencepub.com
Formation of the Pyridine Ring onto an Existing Pyrazole Ring
This is the more common approach, typically utilizing a substituted 5-aminopyrazole as the key starting material. rsc.org
A widely employed and classical method for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. rsc.org This reaction is versatile, allowing for the introduction of various substituents on the newly formed pyridine ring.
The reaction mechanism generally proceeds through an initial nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyridine ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound. chemicalbook.com For instance, the use of unsymmetrical 1,3-diketones can lead to the formation of two possible regioisomers. rsc.org
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Resulting 1H-Pyrazolo[3,4-b]pyridine | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole | Acetylacetone | 4,6-Dimethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Amino-1H-pyrazole | Ethyl acetoacetate | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one | rsc.org |
This table is interactive and represents selected examples of cyclocondensation reactions.
The Gould–Jacobs reaction, a classical method for quinoline synthesis, can be adapted to prepare 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. chemicalbook.com This approach involves the reaction of a 5-aminopyrazole with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. cdnsciencepub.comresearchgate.net The resulting 4-hydroxy derivatives are versatile intermediates that can be further functionalized, for example, by converting the hydroxyl group into a halogen. mdpi.com
The reaction proceeds via an initial Michael-type addition of the 5-aminopyrazole to the electron-deficient double bond of the malonic acid derivative, followed by an intramolecular cyclization and elimination of ethanol to afford the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine. chemicalbook.com
| 5-Aminopyrazole Derivative | Malonic Acid Derivative | Product | Reference |
| 5-Amino-3-methyl-1H-pyrazole | Diethyl ethoxymethylenemalonate | 3-Methyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | cdnsciencepub.com |
| 5-Aminopyrazole | Ethyl ethoxymethylenecyanoacetate | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | cdnsciencepub.com |
This table is interactive and showcases examples of Gould-Jacobs reaction analogues.
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules, including densely functionalized 1H-pyrazolo[3,4-b]pyridines, in a single step. chemicalbook.com These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate structural diversity. derpharmachemica.com
A common MCR approach involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as a β-ketoester or malononitrile. researchgate.net This strategy allows for the simultaneous formation of multiple bonds and the introduction of three different substituents onto the pyridine ring in a single synthetic operation. The use of microwave irradiation can often accelerate these reactions and improve yields. researchgate.net
| 5-Aminopyrazole | Aldehyde | Active Methylene Compound | Product | Reference |
| 3-Amino-5-methylpyrazole | Benzaldehyde | Malononitrile | 6-Amino-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | nih.gov |
| 5-Aminopyrazole derivatives | Paraformaldehyde | Cyclic β-diketones | Pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones | researchgate.net |
This interactive table provides examples of multicomponent reactions for the synthesis of pyrazolo[3,4-b]pyridines.
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Ring
An alternative strategy for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the construction of the pyrazole ring onto a suitably functionalized pyridine precursor. chemicalbook.comcdnsciencepub.com This approach is particularly useful when the desired substitution pattern on the pyridine ring is more readily accessible than the corresponding 5-aminopyrazole.
Typically, this method involves the reaction of a hydrazine derivative with a pyridine bearing ortho-amino and cyano, acetyl, or carboxylate functionalities. The hydrazine undergoes a cyclocondensation reaction with these groups to form the fused pyrazole ring. rsc.org For example, 2-chloropyridine-3-carboxaldehyde can react with hydrazine to yield 1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. rsc.org
Targeted Synthesis of Bromo- and Methyl-Substituted Pyrazolo[3,4-b]pyridines
The synthesis of the specific target compound, 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, requires a strategic combination of the aforementioned methods or the application of specific functional group transformations.
A plausible synthetic route could commence with the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one. This intermediate can be prepared via the Gould-Jacobs reaction of 5-amino-3-methyl-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation. The resulting 4-hydroxy compound can then be converted to the target 4-bromo derivative. This transformation can be achieved using standard brominating agents such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
Alternatively, direct bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine could be explored. However, electrophilic substitution on the pyrazolo[3,4-b]pyridine ring system can lead to a mixture of products, and controlling the regioselectivity to favor substitution at the 4-position can be challenging. rsc.org
Another potential strategy involves the Sandmeyer reaction. researchgate.net This would require the synthesis of 4-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine as a precursor. Diazotization of the amino group followed by treatment with a copper(I) bromide solution would then yield the desired this compound. researchgate.netnih.gov This method offers a regioselective route to the target compound, provided the amino precursor is accessible.
The synthesis of various bromo-substituted pyrazolo[3,4-b]pyridines has been reported in the literature, often as intermediates for further derivatization in drug discovery programs. rsc.org For instance, 5-bromo-1H-pyrazolo[3,4-b]pyridine is a commercially available starting material that has been used in the synthesis of TRK inhibitors. rsc.org
| Precursor | Reagent/Reaction | Product | Reference |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one | POBr₃ | This compound | Plausible Route |
| 4-Amino-3-methyl-1H-pyrazolo[3,4-b]pyridine | 1. NaNO₂, HBr2. CuBr | This compound | Sandmeyer Reaction researchgate.net |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | N-Iodosuccinimide | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | rsc.org |
This interactive table outlines targeted synthetic approaches for bromo- and methyl-substituted pyrazolo[3,4-b]pyridines.
Introduction of Bromine via Electrophilic Substitution
The direct bromination of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core is a key step in introducing a versatile handle for further functionalization. Electrophilic aromatic substitution is the primary method for this transformation, where the regioselectivity is governed by the electronic properties of the bicyclic system. The electron-donating nature of the pyrazole ring and the directing effect of the methyl group at the C3 position influence the position of bromination.
While a definitive, detailed procedure for the direct bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine to yield the 4-bromo isomer is not extensively documented in readily available literature, general principles of electrophilic substitution on related heterocyclic systems suggest that the reaction would proceed with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The reaction conditions, including temperature and the choice of solvent, would be crucial in controlling the regioselectivity and minimizing the formation of polysubstituted byproducts.
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of the pyrazolo[3,4-b]pyridine skeleton is paramount for the synthesis of specific isomers with desired biological activities. The inherent electronic distribution within the fused ring system, coupled with the influence of existing substituents, dictates the preferred sites for chemical modification.
In the case of 3-methyl-1H-pyrazolo[3,4-b]pyridine, the C4 position is a potential site for electrophilic attack due to the directing influence of the fused pyrazole ring and the methyl group. The development of synthetic strategies that selectively target this position is crucial for preparing key intermediates like this compound. A general approach to substituted pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines has been achieved through the cyclization of 5-amino-1-phenylpyrazole with corresponding unsaturated ketones. This highlights the possibility of constructing the pyrazolo[3,4-b]pyridine core with a pre-installed substituent at the 4-position, thereby achieving regioselectivity from the outset.
Advanced Derivatization and Functionalization Strategies
The bromine atom at the C4 position of this compound serves as a versatile anchor for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions. These advanced methodologies have become indispensable tools in modern organic synthesis for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering mild and efficient routes to a vast range of compounds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents. For this compound, this reaction would enable the synthesis of a diverse library of 4-aryl- or 4-heteroaryl-3-methyl-1H-pyrazolo[3,4-b]pyridines.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
Data in this table is hypothetical and serves as a representation of typical reaction conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. This reaction is instrumental in synthesizing arylamines and their derivatives. The application of this methodology to this compound would provide access to a variety of 4-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.
Successful Buchwald-Hartwig aminations have been reported for structurally similar 4-bromo-7-azaindoles (1H-pyrrolo[2,3-b]pyridines). beilstein-journals.org These studies demonstrate that with the appropriate choice of palladium catalyst, ligand, and base, a wide range of primary and secondary amines can be coupled efficiently. Common catalyst systems include palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky electron-rich phosphine ligands such as Xantphos or BINAP, and a base like cesium carbonate or sodium tert-butoxide.
Table 2: Potential Conditions for Buchwald-Hartwig Amination
Data in this table is hypothetical and serves as a representation of typical reaction conditions.
Other Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Coupling)
In addition to palladium, copper-catalyzed coupling reactions, such as the Ullmann condensation, offer alternative and sometimes complementary methods for forming C-N, C-O, and C-S bonds. These reactions are particularly useful for coupling with nucleophiles that may be challenging substrates in palladium-catalyzed systems.
The copper-catalyzed amination of aryl halides, for instance, can be an effective strategy for the synthesis of arylamines. While palladium-catalyzed methods are often preferred due to their milder reaction conditions and broader substrate scope, copper catalysis can be advantageous in specific cases. The reaction of this compound with various amines in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a suitable ligand and base, could provide an alternative route to 4-amino derivatives.
Table 3: Illustrative Conditions for Copper-Catalyzed Amination
Data in this table is hypothetical and serves as a representation of typical reaction conditions.
C-H Activation Methodologies for Late-Stage Functionalization
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, allowing for the direct modification of complex molecules at a late step in a synthetic sequence. This approach avoids the need for lengthy de novo synthesis to create analogs, thereby accelerating the exploration of structure-activity relationships. unimi.it For heterocyclic compounds like pyrazolo[3,4-b]pyridines, direct C-H bond functionalization is an atom-economical method to introduce new substituents. nih.govrsc.org
The pyridine core within the pyrazolo[3,4-b]pyridine scaffold is electron-deficient, which influences the reactivity and selectivity of C-H functionalization reactions. nih.govrsc.org Despite challenges like the strong coordinating ability of the nitrogen atom, several innovative strategies have been developed for the regioselective functionalization of pyridines and related azines. nih.govnih.gov
One notable advancement is the palladium-catalyzed late-stage C-H activation for the C-3 arylation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net A reliable procedure has been developed using a Pd(phen)2(PF6)2 catalyst, which has been shown to functionalize the C-3 position with yields ranging from 40% to 81%. researchgate.net This methodology demonstrates the feasibility of directly attaching aryl groups to the pyrazole ring of the fused system, a significant step in creating diverse analogs.
General strategies for C-H functionalization applicable to the pyridine ring of the scaffold often involve radical additions, such as the Minisci reaction. unimi.itnih.gov This reaction typically involves the addition of a nucleophilic radical to the protonated pyridine ring. unimi.it Modern variations often employ photoredox catalysis to generate the radical species under mild conditions. unimi.itnih.gov While regioselectivity can be a challenge in Minisci-type reactions, yielding mixtures of isomers, careful selection of N-activating groups on the pyridine nitrogen can direct the functionalization to either the C-2 or C-4 position of a simple pyridine. unimi.itnih.gov These advanced methods provide a toolkit for potentially modifying the pyridine portion of the this compound core, enabling the synthesis of novel derivatives that would be difficult to access through traditional means.
Table 1: Methodologies for C-H Functionalization of Pyrazolo[3,4-b]pyridines and Related Heterocycles
| Methodology | Target Position | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Arylation | C-3 of Pyrazole Ring | Pd(phen)2(PF6)2 | First reported late-stage C-H activation of the pyrazolo[3,4-b]pyridine core; yields 40-81%. researchgate.net |
| Minisci-type Radical Addition | Pyridine Ring (General) | Photoredox Catalysts, Acids | Allows for alkyl, acyl, and other radical additions; regioselectivity can be challenging. unimi.itnih.gov |
| N-Activated Pyridinium Salts | Pyridine Ring (General) | N-amino or N-alkoxy groups | Can achieve high regioselectivity at the 4- or 2-position depending on the activating group. nih.gov |
Modification of Peripheral Functional Groups for Diverse Analogs
The presence of functional groups such as the bromine atom on the this compound scaffold serves as a versatile handle for introducing molecular diversity. Halogens, particularly iodine and bromine, are excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net
A developed cascade 6-endo-dig cyclization reaction allows for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines. nih.gov These halogenated products, particularly iodo-substituted derivatives, are highly useful synthetic intermediates. nih.govresearchgate.net They can be readily elaborated through various coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov
Common transformations for halogenated pyrazolo[3,4-b]pyridines include:
Suzuki Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes, to form C-C bonds and introduce aryl or heteroaryl substituents. nih.govresearchgate.netmdpi.com
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl groups. nih.govresearchgate.net
Heck Coupling: Palladium-catalyzed reaction with alkenes to form new C-C bonds with vinyl groups. nih.govresearchgate.net
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-based functional groups.
Stille Coupling: Palladium-catalyzed reaction with organostannanes. researchgate.net
For instance, 3-iodo-1H-pyrazolo[3,4-b]pyridines have been successfully subjected to Suzuki, Sonogashira, and Heck couplings, yielding the corresponding arylated, alkynylated, and alkenylated products in good yields. nih.gov Similarly, the bromine atom at the C4 position of this compound is a prime site for such modifications. The Suzuki-Miyaura coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids using a palladium catalyst demonstrates the effective arylation of a bromo-substituted aromatic core, a reaction directly applicable to the target compound. mdpi.com
Beyond the halogen, other functional groups can be modified. For example, if an amino-substituted pyrazolo[3,4-b]pyridine is available, it can be condensed with aldehydes to form Schiff's bases, which can be further modified. jst.go.jp This highlights how different peripheral groups can be leveraged to create a wide array of analogs from a common heterocyclic core.
Table 2: Cross-Coupling Reactions for Modifying Halogenated Pyrazolo[3,4-b]pyridines
| Reaction Name | Reagent Type | Bond Formed | Introduced Group | Catalyst System |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Aryl, Heteroaryl, Vinyl | PdCl2(PPh3)2, K2CO3 nih.gov |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Alkynyl | PdCl2(PPh3)2, CuI, TEA nih.gov |
| Heck Coupling | Alkene | C-C (sp2) | Alkenyl (Vinyl) | Pd(OAc)2, PPh3, TEA nih.gov |
Green Chemistry Approaches in Pyrazolo[3,4-b]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. nih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
Several green approaches have been reported for the synthesis of the pyrazolo[3,4-b]pyridine core. One method employs Zirconium(IV) chloride (ZrCl4) as a green Lewis acid catalyst for the cyclization of a 5-aminopyrazole with an unsaturated ketone. mdpi.com ZrCl4 is advantageous due to its low toxicity, high availability, low cost, and stability in air and water. mdpi.com
Another innovative approach utilizes amorphous carbon-supported sulfonic acid (AC-SO3H) as a heterogeneous acid catalyst. rsc.org This solid acid catalyst offers several benefits, including being low-cost, non-toxic, stable, and easily separable from the reaction mixture, allowing for potential recycling. rsc.org The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been successfully achieved using this catalyst in ethanol at room temperature, highlighting the mild conditions of this method. rsc.org
Furthermore, the use of alternative energy sources and benign solvents is a cornerstone of green synthesis. A three-component reaction for synthesizing related furo[3,4-e]pyrazolo[3,4-b]-pyridine derivatives has been developed that proceeds in water under microwave irradiation, completely avoiding the need for a catalyst. researchgate.net Water as a solvent is ideal from a green chemistry perspective, and microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. These examples showcase a clear trend towards more sustainable synthetic routes for this important class of heterocyclic compounds.
Table 3: Comparison of Green Synthesis Methods for Pyrazolo[3,4-b]pyridines
| Method | Catalyst | Solvent | Conditions | Key Advantages |
|---|---|---|---|---|
| Lewis Acid Catalysis mdpi.com | ZrCl4 | EtOH/DMF | 95 °C | Low toxicity, low cost, air/water stable catalyst. mdpi.com |
| Solid Acid Catalysis rsc.org | Amorphous Carbon-Supported Sulfonic Acid (AC-SO3H) | Ethanol | Room Temperature | Recyclable, non-toxic catalyst; mild conditions. rsc.org |
Structural Features and Reactivity Profiling of 4 Bromo 3 Methyl 1h Pyrazolo 3,4 B Pyridine
Tautomeric Forms and Isomerism (1H- vs. 2H-isomers)
The pyrazolo[3,4-b]pyridine scaffold, a fusion of pyrazole (B372694) and pyridine (B92270) rings, inherently exhibits tautomerism due to the presence of a mobile proton on the pyrazole nitrogen atoms. nih.gov This results in the existence of two primary tautomeric forms: the 1H- and 2H-isomers. nih.govnih.govresearchgate.netresearchgate.net In the case of 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, the proton is located on the N1 nitrogen of the pyrazole ring.
The 1H-isomer is generally the more predominantly studied and synthesized form of pyrazolo[3,4-b]pyridines. nih.govnih.govresearchgate.netresearchgate.net Statistical analysis of known pyrazolo[3,4-b]pyridine structures indicates a significant prevalence of the 1H-isomers over the 2H-isomers. nih.gov The stability and favorability of the 2-NH tautomer often increase when the pyridine ring is not fully unsaturated. nih.gov
| Tautomeric Form | Description | Prevalence |
| 1H-isomer | The proton is located on the N1 nitrogen of the pyrazole ring. | Predominant form. nih.gov |
| 2H-isomer | The proton is located on the N2 nitrogen of the pyrazole ring. | Less common, favored in non-aromatic pyridine rings. nih.gov |
Positional Isomerism and its Influence on Reactivity
Positional isomerism in substituted pyrazolo[3,4-b]pyridines, including the 4-bromo-3-methyl derivative, plays a critical role in determining the molecule's reactivity. The location of the bromo and methyl substituents on the bicyclic core dictates the sites susceptible to electrophilic or nucleophilic attack.
The synthesis of pyrazolo[3,4-b]pyridines can often lead to the formation of different regioisomers, depending on the starting materials and reaction conditions. nih.govmdpi.com For instance, in syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups can influence the final position of substituents on the pyridine ring. nih.govmdpi.com
The reactivity of the this compound core is subject to various transformations, including electrophilic, nucleophilic, and homolytic substitution reactions. cdnsciencepub.comcdnsciencepub.com The existing substituents guide the regioselectivity of these reactions. For example, the electron-withdrawing nature of the bromine atom at the C4 position can influence the susceptibility of the pyridine ring to nucleophilic attack.
Electronic Effects of Bromine and Methyl Substituents on the Pyrazolo-Pyridine Core
The electronic properties of this compound are a direct consequence of the inductive and resonance effects of its substituents on the fused aromatic system. The pyridine ring itself contains an electron-withdrawing nitrogen atom, which decreases the electron density of the ring system. rsc.org
The bromine atom at the C4 position further deactivates the ring towards electrophilic substitution through its electron-withdrawing inductive effect. Conversely, the methyl group at the C3 position is an electron-donating group, which can partially counteract the deactivating effects of the bromine and the pyridine nitrogen.
These competing electronic effects create a nuanced reactivity profile. The electron-poor nature of the pyridine ring, enhanced by the bromine substituent, makes it more susceptible to nucleophilic attack. The pyrazole ring, on the other hand, is generally more electron-rich and thus more reactive towards electrophiles.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Bromine | C4 | Electron-withdrawing (inductive effect). | Deactivates the pyridine ring towards electrophilic substitution; may activate it for nucleophilic substitution. |
| Methyl | C3 | Electron-donating (inductive and hyperconjugation effects). | Activates the pyrazole ring towards electrophilic substitution. |
Biological Activity and Mechanistic Insights Pre Clinical Investigations
Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
The pyrazolo[3,4-b]pyridine nucleus serves as a versatile backbone for designing potent and selective kinase inhibitors. Its pyrazolo portion can act as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions within the ATP-binding sites of kinases. nih.gov This has led to the development of derivatives targeting several important kinase families.
Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. nih.govnih.gov Their aberrant activation is implicated in various cancers, making them an attractive therapeutic target. nih.govnih.gov Researchers have synthesized and evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TRK activity.
In one study, a scaffold hopping strategy was employed to design novel TRK inhibitors based on the pyrazolo[3,4-b]pyridine core. nih.gov Several compounds demonstrated potent inhibitory activity against TRKA in the nanomolar range. Notably, compounds C03, C09, and C10 were identified as potent pan-TRK inhibitors. nih.gov Compound C03 also exhibited significant antiproliferative activity in the Km-12 cancer cell line. nih.govnih.gov
| Compound | TRKA IC50 (nM) | Km-12 Cell Line IC50 (µM) |
|---|---|---|
| C03 | 56 | 0.304 |
| C09 | 57 | N/A |
| C10 | 26 | N/A |
TANK-binding kinase 1 (TBK1) is a noncanonical member of the inhibitor-kappaB kinases (IKKs) family and is a key regulator of innate immunity signaling pathways. nih.govnih.gov Dysregulation of TBK1 is associated with neuroinflammation, autophagy, and oncogenesis. nih.govnih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent TBK1 inhibitors. nih.gov
Through rational drug design and structure-activity relationship (SAR) optimization, compound 15y emerged as an exceptionally potent inhibitor of TBK1, with an IC50 value in the sub-nanomolar range. nih.govnih.gov This compound also demonstrated effective inhibition of the TBK1 downstream interferon (IFN) signaling pathway in stimulated THP-1 and RAW264.7 cell lines. nih.govnih.gov Furthermore, compound 15y showed micromolar antiproliferative effects on several cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. nih.govnih.gov
| Target Kinase | IC50 (nM) |
|---|---|
| TBK1 | 0.2 |
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four transmembrane tyrosine kinase receptors (FGFR1–4), is crucial for cell proliferation, survival, and migration. nih.gov Aberrant FGFR signaling is a documented driver in numerous cancers, including bladder, lung, and breast cancers, making FGFRs a significant target for cancer therapy. nih.govmdpi.com
A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been designed and evaluated as potent and selective FGFR kinase inhibitors. nih.gov Systematic SAR studies revealed that the 1H-pyrazolo[3,4-b]pyridine moiety is critical for potent enzymatic activity. For instance, replacing this core with 1H-indazole resulted in an 11-fold decrease in potency. nih.gov Compound 4a , which features two chlorine atoms on a dimethoxyphenyl ring, showed high enzymatic and cellular activities against FGFR1. nih.gov Further optimization led to the identification of compound 7n as a promising candidate with excellent in vitro potency and significant in vivo antitumor activity in an H1581 xenograft model. nih.gov
| Compound | FGFR1 Enzymatic IC50 (nM) | FGFR1 Cellular IC50 (nM) |
|---|---|---|
| 4a | 0.3 | 1.7 |
Cyclin-dependent kinases (Cdks) are a family of protein kinases that are fundamental in controlling the cell cycle. Their dysregulation is a hallmark of cancer, making them a well-established target for anticancer drug development. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to create potent inhibitors of Cdks. nih.govnih.gov
One such derivative, SQ-67563 , was identified as a potent and selective inhibitor of CDK1 and CDK2 in vitro. nih.gov In cellular assays, this compound acts as a cytotoxic agent, capable of blocking cell cycle progression and inducing apoptosis. nih.gov X-ray crystallography revealed that it binds to the ATP purine binding site of CDK2, forming key hydrogen-bonding interactions with the protein backbone. nih.gov Further structure-activity studies led to the discovery of BMS-265246 , a highly potent CDK1/CDK2 selective inhibitor with low nanomolar efficacy. nih.gov The inclusion of a 2,6-difluorophenyl group was found to be critical for its potent inhibitory activity. nih.gov
| Target Kinase Complex | IC50 (nM) |
|---|---|
| CDK1/cyclin B | 6 |
| CDK2/cyclin E | 9 |
A crucial aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. Derivatives of 1H-pyrazolo[3,4-b]pyridine have shown promising selectivity profiles.
For instance, the FGFR inhibitor 4a exhibited a 1200-fold selectivity for FGFR1 over VEGFR2 (IC50 = 365.9 nM). nih.gov The TBK1 inhibitor 15y was also noted for its good selectivity. nih.govnih.gov In the TRK inhibitor series, compounds C03, C09, and C10 were found to be pan-TRK inhibitors that also showed significant selectivity against other kinases such as FAK, PAK4, and PLK4. nih.gov
Enzyme Inhibitory Activities
Beyond kinase inhibition, derivatives of the pyrazolo[3,4-b]pyridine scaffold have been explored for other enzyme inhibitory and biological activities. A series of novel compounds was synthesized by linking various sulfonamide derivatives to a 5-Bromo-1H-pyrazolo[3,4-b]pyridine core. growingscience.com These compounds were evaluated for their antibacterial and antioxidant properties. growingscience.com
The antibacterial activity was assessed using the agar well diffusion method against both Gram-positive (Micrococcus luteus, Bacillus cereus) and Gram-negative (Enterobacter aerogenes, Escherichia coli) bacteria. growingscience.com Several of the synthesized compounds, specifically 8a, 8c, 8d, and 8i , demonstrated excellent activity against these bacterial strains when compared to the standard drug streptomycin. growingscience.com Additionally, the synthesized compounds showed moderate to good antioxidant properties in DPPH and superoxide radical scavenging assays. growingscience.com
Alpha-Amylase Inhibition
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as potential inhibitors of α-amylase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. In a recent 2024 study, newly synthesized hydrazide and hydrazone derivatives of pyrazolo[3,4-b]pyridine demonstrated significant in-vitro antidiabetic activity by inhibiting α-amylase. nih.gov
Among the tested compounds, a hydrazide derivative (3c ) and a hydrazone derivative (4c ) were particularly potent. nih.gov The in-vitro results were supported by molecular docking studies, which suggested that these derivatives could be promising candidates for further investigation. nih.gov
Table 1: In Vitro α-Amylase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | IC50 (µM) |
|---|---|
| Hydrazide 3c | 9.6 ± 0.5 |
| Hydrazone 4c | 13.9 ± 0.7 |
| Acarbose (Standard) | 200.1 ± 10.0 |
Data sourced from a study on the antidiabetic activities of pyrazolo[3,4-b]pyridine derivatives. nih.gov
Carbonic Anhydrase Inhibition
The inhibitory activity of pyrazolopyridine derivatives has also been explored against carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. While direct studies on 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine are limited, research on the isomeric pyrazolo[4,3-c]pyridine scaffold provides insight. A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory effects on several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.govnih.gov
These studies found that some of these sulfonamide derivatives displayed potent, isoform-selective inhibition. nih.gov For instance, certain compounds were more potent than the standard inhibitor Acetazolamide (AAZ) against the cytosolic isoform hCA I. researchgate.net The structure-activity relationship indicated that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety was crucial for the inhibitory activity and selectivity. nih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
The 1H-pyrazolo-[3,4-b]pyridine skeleton has been identified as a promising scaffold for the development of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists. researchgate.netnih.govnih.gov PPARα is a ligand-activated transcription factor that plays a key role in regulating fatty acid metabolism, making it an important target for treating dyslipidemia. nih.gov
Structural studies have revealed that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives act as selective PPARα activators. researchgate.netnih.gov X-ray crystallography of the PPARα ligand-binding domain (LBD) in complex with these derivatives showed that they establish a canonical hydrogen-bond network essential for receptor activation, similar to fibrate drugs. researchgate.netnih.gov However, these pyrazolopyridine derivatives occupy a unique cavity within the binding site, which is not typically accessed by fibrates, a feature that may contribute to their subtype selectivity and improved activity. researchgate.netnih.gov A representative compound from this class was shown to be as effective as fenofibrate in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model. medchemexpress.cn
Antimicrobial and Antiproliferative Activities
Antibacterial Spectrum and Efficacy
The pyrazolo[3,4-b]pyridine core is present in various derivatives that have been evaluated for antibacterial properties. Studies have demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov
In one study, a series of pyrazolo[3,4-b]pyridines were tested against Staphylococcus aureus and Escherichia coli, with some derivatives showing moderate activity, indicated by inhibition zones ranging from 12-14 mm. Another investigation into molecular hybrids incorporating a triazole moiety found that specific compounds were effective against S. aureus and Klebsiella pneumoniae. nih.gov
Table 2: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|---|
| Derivative 6a-h series | S. aureus | 12-14 | - | - |
| E. coli | 12-14 | - | - | |
| Hybrid Compound 24 | S. aureus | 15 ± 0.82 | 125 | 250 |
| K. pneumoniae | 14 ± 0.7 | 125 | 250 | |
| Hybrid Compound 27 | S. aureus | 18 ± 0.95 | 62.5 | 125 |
| K. pneumoniae | 16 ± 0.82 | 62.5 | 125 |
Data compiled from studies on pyrazolo[3,4-b]pyridine derivatives and their hybrids. nih.gov
In Vitro Antiproliferative Effects on Cancer Cell Lines
Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated significant antiproliferative activity across a range of human cancer cell lines. These compounds have been investigated for their potential as novel anticancer agents, with some showing potency comparable to or exceeding that of standard chemotherapeutic drugs. nih.govscirp.orgjst.go.jpnih.govresearchgate.net
One study identified a series of derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a target in cancer therapy. A standout compound, 15y , exhibited micromolar antiproliferative effects against glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504) cell lines. nih.gov Other research has highlighted the efficacy of different pyrazolo[3,4-b]pyridine derivatives against cervical (HeLa), breast (MCF-7), and lung (A549) cancer cells. nih.govscirp.orgjst.go.jpnih.govresearchgate.net For example, compound 9a showed high activity against HeLa cells, while compound 14g was effective against MCF-7 cells. nih.govnih.gov Another derivative, 7b , displayed exceptional potency against MCF-7 cells, with an IC50 value significantly lower than the reference drug doxorubicin. jst.go.jp
Table 3: In Vitro Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| 15y | A172 | Glioblastoma | 2.1 |
| U87MG | Glioblastoma | 1.6 | |
| A375 | Melanoma | 3.9 | |
| A2058 | Melanoma | 2.5 | |
| Panc0504 | Pancreatic | 4.9 | |
| 9a | HeLa | Cervical | 2.59 |
| 14g | MCF-7 | Breast | 4.66 |
| 7b | MCF-7 | Breast | 0.0001 |
| 8b | A549 | Lung | ~2.9 |
Data compiled from multiple studies on the anticancer effects of pyrazolo[3,4-b]pyridine derivatives. scirp.orgjst.go.jpnih.govnih.gov
Dual Pathway Regulation for Complex Biological Systems (e.g., Vascular Remodeling Inhibition and Vasodilation in PAH models)
A significant area of pre-clinical research for pyrazolo[3,4-b]pyridine derivatives is in the treatment of pulmonary arterial hypertension (PAH). acs.orgnih.govresearchgate.net Current PAH therapies often focus on vasodilation, but vascular remodeling is a key pathological feature that contributes to poor prognosis. acs.orgnih.gov A novel therapeutic strategy involves the dual regulation of both vasodilation and vascular remodeling. researchgate.netnih.gov
A series of novel pyrazolo[3,4-b]pyridine derivatives were designed to act as dual pathway regulators. acs.orgnih.gov One particular derivative, compound 2 , was shown to have a moderate vasodilation effect through stimulation of soluble guanylate cyclase (sGC) and a significant inhibitory effect on vascular remodeling by inhibiting AMP-activated protein kinase (AMPK). acs.orgnih.govresearchgate.net
In vitro, this compound demonstrated superior suppressive effects on the proliferation and migration of human pulmonary artery smooth muscle cells compared to the established drug riociguat. acs.orgnih.gov In vivo studies using hypoxia-induced PAH rat models showed that the compound significantly decreased right ventricular systolic pressure (RVSP) and attenuated both pulmonary artery medial thickness and right ventricular hypertrophy. acs.orgnih.gov These findings highlight the potential of pyrazolo[3,4-b]pyridine derivatives as promising leads for developing anti-PAH drugs with a dual mechanism of action. researchgate.net
Other Investigated Biological Targets and Activities (e.g., CNS depressants, anxiolytic agents, anti-inflammatory agents)
The therapeutic potential of the this compound scaffold extends beyond a single target, with preclinical investigations exploring its utility in a range of other biological applications. Notably, derivatives of the broader pyrazolo[3,4-b]pyridine class have been investigated for their effects on the central nervous system (CNS) and for their anti-inflammatory properties. These studies provide a foundation for understanding the potential multifaceted activity of this heterocyclic system.
CNS Depressant and Anxiolytic Activity
The pyrazolo[3,4-b]pyridine core is a key structural feature in several compounds that have been investigated for their anxiolytic (anxiety-reducing) and CNS depressant effects. The structural similarity of these compounds to known anxiolytic drugs suggests a potential mechanism of action involving modulation of neurotransmitter systems in the brain. researchgate.netmdpi.com
Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential as anxiolytic agents. These compounds are structurally related to established anxiolytic drugs, indicating the potential of this chemical scaffold in the development of new treatments for anxiety-related disorders. researchgate.net Preclinical studies on related pyrazolopyridine compounds have pointed towards their neuroprotective, antidepressant, and anxiolytic properties. mdpi.com
| Compound Name | Observed Activity | Reference |
|---|---|---|
| Cartazolate | Anxiolytic | researchgate.net |
| Tracazolate | Anxiolytic | researchgate.net |
| Etazolate | Anxiolytic | researchgate.net |
Anti-inflammatory Activity
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising framework for the development of novel anti-inflammatory agents. nih.gov Research in this area has focused on the synthesis of various derivatives and their evaluation in preclinical models of inflammation. These studies have highlighted the potential for this class of compounds to modulate key pathways involved in the inflammatory response.
One of the mechanisms through which pyrazolo[3,4-b]pyridine derivatives may exert their anti-inflammatory effects is through the inhibition of spleen tyrosine kinase (Syk). nih.gov Syk is a crucial mediator in the signaling pathways of various immune cells, and its inhibition is a therapeutic strategy for a range of allergic and autoimmune diseases. A specific 1H-pyrazolo[3,4-b]pyridine derivative has demonstrated inhibitory activity against Syk, marking it as a lead compound for further development. nih.gov
Another key target in inflammation is TANK-binding kinase 1 (TBK1), which is involved in the innate immune response and has been linked to neuroinflammation. nih.gov Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1, suggesting a potential role for this scaffold in treating inflammatory conditions with a neuroinflammatory component. nih.gov
The anti-inflammatory potential of this class of compounds has also been demonstrated in vivo. A novel series of pyrazolo[3,4-b]pyridines was synthesized and tested in a carrageenan-induced rat paw edema model, a standard assay for evaluating anti-inflammatory activity. Several of the tested compounds showed a moderate anti-inflammatory effect in this model. researchgate.net
| Compound/Derivative Class | Biological Target/Model | Key Findings | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine derivative | Spleen tyrosine kinase (Syk) | Identified as an inhibitor of Syk, a key mediator in allergic and autoimmune disorders. | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | Discovered as potent inhibitors of TBK1, which is involved in neuroinflammation. | nih.gov |
| Novel series of pyrazolo[3,4-b]pyridines | Carrageenan-induced rat paw edema | Demonstrated moderate in vivo anti-inflammatory activity. | researchgate.net |
While these findings are promising and highlight the diverse biological potential of the pyrazolo[3,4-b]pyridine scaffold, it is important to note that much of the research has been conducted on derivatives of the core structure rather than on this compound itself. Further preclinical investigations are necessary to fully elucidate the specific activities and mechanisms of action of this particular compound.
Structure Activity Relationship Sar Studies
Impact of Substituents at N1, C3, C4, C5, and C6 on Biological Activity
The biological activity of the 1H-pyrazolo[3,4-b]pyridine scaffold is highly dependent on the substitution patterns at various positions. nih.gov Analysis of large compound libraries has shown that certain substitution patterns are more prevalent, suggesting their importance in achieving desired biological effects. nih.gov For instance, 3,4,6-trisubstituted and 3,5-disubstituted derivatives are common, often featuring a hydrogen atom or a methyl group at the N1 position. nih.gov
Substituents at the N1 position of the pyrazole (B372694) ring play a crucial role in modulating biological activity. A significant portion of known 1H-pyrazolo[3,4-b]pyridine derivatives bear a methyl group at this position, followed by other alkyl and phenyl groups. researchgate.net The presence of a substituent at N1 can prevent the formation of regioisomers during certain synthetic routes. nih.gov For some biological targets, an unsubstituted N1 position, allowing for a free pyrazole N-H, is essential for activity, as it can participate in crucial hydrogen bonding interactions with the target protein. nih.gov For example, in a series of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, the exposure of the pyrazole N-H was found to be critical for potency. nih.gov
The C3 position often accommodates a methyl group, which is the most common substituent in 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. nih.gov This is followed by a hydrogen atom, indicating that smaller substituents are generally preferred at this position. nih.gov The nature of the substituent at C3 is often determined by the starting materials used in the synthesis. nih.gov
Substituents at the C4 and C6 positions are frequently hydrogen, methyl, phenyl, or various heterocyclic rings. nih.gov The presence of a hydroxyl group at these positions, which exists in its more stable keto tautomeric form as a pyridone, is also observed and can influence the molecule's properties and interactions. nih.gov
The C5 position is most commonly unsubstituted, bearing a hydrogen atom. nih.gov This is largely a consequence of the synthetic routes employed, which often utilize α,β-unsaturated ketones or 1,3-dicarbonyl compounds lacking a substituent at the α-position. nih.gov However, the introduction of amide groups at C5, often derived from a cyano group, is also noteworthy. nih.gov
| Position | Common Substituents | Significance |
|---|---|---|
| N1 | Methyl, Alkyl, Phenyl, Hydrogen | Influences synthetic regioselectivity and can be crucial for hydrogen bonding with biological targets. nih.govnih.gov |
| C3 | Methyl, Hydrogen | Smaller substituents are generally favored; the nature of the substituent is often dictated by the synthetic precursors. nih.gov |
| C4 | Hydrogen, Methyl, Phenyl, Heterocycles, Hydroxyl (as keto tautomer) | Offers a key position for modification to influence biological activity and physicochemical properties. nih.gov |
| C5 | Hydrogen, Amide | Typically unsubstituted due to common synthetic pathways. nih.gov |
| C6 | Hydrogen, Methyl, Phenyl, Heterocycles, Hydroxyl (as keto tautomer) | Another important site for substitution to modulate biological effects. nih.gov |
Role of Bromine at C4 on Reactivity and Biological Profile
The bromine atom at the C4 position of the pyrazolo[3,4-b]pyridine ring system is a key feature that significantly influences both the chemical reactivity and the biological profile of the molecule. Chemically, the C4-bromo substituent serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions. This is particularly valuable in medicinal chemistry for the synthesis of derivatives with improved potency and selectivity. For instance, the bromine atom facilitates palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. This strategic functionalization allows for the exploration of a broader chemical space and the optimization of interactions with biological targets.
From a biological standpoint, the presence of a halogen, such as bromine, at the C4 position can directly impact the compound's activity. The electronic properties of the bromine atom can alter the electron distribution within the heterocyclic ring system, thereby influencing its binding affinity to target proteins. For example, in a series of pyrazolo[3,4-b]pyridine derivatives designed as inhibitors of Tropomyosin receptor kinase A (TRKA), the substitution pattern on the pyridine (B92270) ring, including at the C4 position, was crucial for activity. rsc.org
Influence of Methyl Group at C3 on Core Structure and Interactions
In the context of kinase inhibition, for example, the C3-methyl group can contribute to favorable hydrophobic interactions within the ATP-binding site. The electronic effect of the methyl group, being weakly electron-donating, can also subtly modulate the basicity of the pyridine nitrogen and the acidity of the pyrazole N-H, which can be important for establishing key interactions with amino acid residues in the target protein.
Effects of Hydroxyl, Bulky, and Hydrophobic Substituents
The introduction of hydroxyl, bulky, and hydrophobic substituents at various positions of the pyrazolo[3,4-b]pyridine core can lead to significant changes in biological activity.
Bulky substituents can have a dual effect. On one hand, they can enhance binding affinity through increased van der Waals interactions if they fit well into a large hydrophobic pocket of the target protein. On the other hand, bulky groups can also lead to a loss of activity due to steric clashes if the binding site is constrained. The introduction of bulky moieties at different positions of the pyridine ring has been shown to affect antimicrobial activity, with some studies suggesting that increased bulk can be detrimental. jst.go.jp
Hydrophobic substituents , such as alkyl chains or aromatic rings, are often incorporated to enhance interactions with hydrophobic regions of a biological target. For instance, in the development of pyrazolo[3,4-b]pyridine-based inhibitors, hydrophobic groups are often strategically placed to occupy hydrophobic pockets within the kinase domain. The trifluoromethyl group, while electron-withdrawing, also increases lipophilicity and can enhance metabolic stability, making it a valuable substituent for central nervous system (CNS) targeting drugs.
Elucidating Key Pharmacophoric Features for Target Engagement
Pharmacophore modeling is a crucial tool for understanding the key structural features required for a molecule to bind to its biological target. For the pyrazolo[3,4-b]pyridine scaffold, several pharmacophore models have been developed for different therapeutic targets.
For inhibitors of Tropomyosin receptor kinase A (TRKA) , a pharmacophore model identified a hydrogen bond donor (the pyrazole N-H), a hydrogen bond acceptor (the pyridine nitrogen), and an aromatic ring feature as essential for biological activity. nih.gov The pyrazole portion of the scaffold often acts as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, in the active site. nih.gov
In the case of TASK-3 potassium channel blockers , a three-point pharmacophore model has been proposed. This model includes two hydrogen-bond acceptor features and one aromatic ring feature. researchgate.net The nitrogen atoms of the pyrazolo[3,4-b]pyridine core can serve as the hydrogen-bond acceptors, while an aromatic substituent can fulfill the requirement for the aromatic feature. researchgate.net
These models highlight the importance of the nitrogen atoms within the pyrazolo[3,4-b]pyridine core for establishing hydrogen bonds and the necessity of appropriately positioned aromatic or hydrophobic groups to engage in favorable interactions with the target protein.
| Biological Target | Key Pharmacophoric Features | Role of the Pyrazolo[3,4-b]pyridine Core |
|---|---|---|
| Tropomyosin receptor kinase A (TRKA) nih.govnih.gov | Hydrogen Bond Donor, Hydrogen Bond Acceptor, Aromatic Ring | Pyrazole N-H acts as a hydrogen bond donor; Pyridine nitrogen acts as a hydrogen bond acceptor; The scaffold itself can participate in π-π stacking. |
| TASK-3 Potassium Channel researchgate.net | Two Hydrogen Bond Acceptors, Aromatic Ring | Nitrogen atoms of the core serve as hydrogen bond acceptors. |
| Adenosine 5'-monophosphate-activated protein kinase (AMPK) nih.gov | Exposed Pyrazole N-H for Hydrogen Bonding | The pyrazole N-H is a critical hydrogen bond donor. |
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For the pyrazolo[3,4-b]pyridine scaffold, docking studies have been instrumental in elucidating its interaction with various protein kinases, which are common targets in cancer therapy.
Derivatives of pyrazolo[3,4-b]pyridine have been extensively studied as inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov Docking simulations reveal a consistent binding pattern where the pyrazolo[3,4-b]pyridine core acts as a hinge-binder within the ATP-binding pocket of the kinase. nih.gov Specifically, the pyrazolo portion of the scaffold is predicted to form crucial hydrogen bonds with backbone residues of the hinge region, such as Glu590 and Met592 in TRKA. nih.gov Simultaneously, the pyridine (B92270) ring often engages in favorable π–π stacking interactions with aromatic residues like Phe589. nih.gov In a computational study of 37 pyrazolo[3,4-b]pyridine derivatives targeting TRKA, one high-scoring ligand was shown to form carbon-hydrogen bonds between its pyrazolo[3,4-b]pyridine moiety and residues Gly623, Glu618, and Asp703, highlighting the scaffold's role in anchoring the molecule to the active site. nih.gov
Similar interaction patterns are observed with other kinases. In studies targeting TANK-binding kinase 1 (TBK1), a key player in immune response pathways, derivatives of 1H-pyrazolo[3,4-b]pyridine were designed and optimized using molecular docking. tandfonline.comnih.gov The docking models showed the pyrazolopyridine core occupying the ATP active site, with substituents strategically placed to interact with different regions of the kinase, guiding the synthesis of compounds with picomolar inhibitory activity. tandfonline.comnih.gov
Table 1: Predicted Interactions of Pyrazolo[3,4-b]pyridine Scaffold with Kinase Targets
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| TRKA | Glu590, Met592 | Hydrogen Bond | nih.gov |
| TRKA | Phe589 | π–π Stacking | nih.gov |
| TRKA | Gly623, Glu618, Asp703 | Carbon-Hydrogen Bond | nih.gov |
| TBK1 | Hinge Region | Hydrogen Bond | tandfonline.com |
| MTBPS | (Not specified) | Hydrogen Bond, Hydrophobic | researchgate.net |
In Silico Screening and Virtual Library Design
In silico methods are powerful tools for rapidly screening vast chemical libraries and for designing novel molecules with desired properties. The 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is an attractive starting point for such endeavors due to its proven biological relevance and synthetic tractability.
A prominent example of this approach involved the discovery of novel binders for bromodomain-containing protein 9 (BRD9), an epigenetic target. nih.gov A virtual screening campaign based on a 3D structure-based pharmacophore model identified a hit compound featuring a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif. nih.gov This initial discovery prompted the design and synthesis of a focused library of 19 derivatives to explore the structure-activity relationship (SAR) and optimize binding affinity. nih.gov
In another campaign, computer-aided drug design (CADD) was employed to develop potent TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core. nih.gov By analyzing the binding mode of a known inhibitor, researchers used the pyrazolopyridine scaffold as a bioisosteric replacement to design a novel series of compounds. tandfonline.com This structure-based design strategy led to the synthesis of 38 derivatives, ultimately yielding pan-TRK inhibitors with nanomolar potency. nih.gov These examples underscore how the pyrazolo[3,4-b]pyridine framework serves as a versatile template for virtual library design, enabling the systematic exploration of chemical space to develop potent and selective inhibitors. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and interaction capabilities. While specific Density Functional Theory (DFT) studies for this compound are not widely documented in the reviewed literature, calculations have been performed on the general scaffold and related structures.
One important theoretical study involved AM1 calculations to determine the relative stability of the two possible tautomeric forms of the unsubstituted pyrazolo[3,4-b]pyridine. nih.gov The results clearly demonstrated the greater stability of the 1H-tautomer over the 2H-tautomer by a significant margin of 37.03 kJ/mol, which is critical for understanding its behavior and interactions in a biological environment. nih.gov
DFT calculations have been performed on other pyrazolo[3,4-b]pyridine derivatives to analyze their electronic properties. acs.orgresearchgate.net These studies typically investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. researchgate.net For instance, in a study of newly synthesized pyrazolo[3,4-b]pyridine derivatives, the energy gap for a particularly active compound was determined to be 0.17 eV, providing insight into its electronic behavior. acs.orgresearchgate.net Such calculations help rationalize the observed structure-activity relationships, where electron-donating or electron-withdrawing groups, like the bromo and methyl substituents, can significantly influence the electronic distribution and thus the biological activity of the molecule. acs.org
Prediction of Binding Modes and Mechanistic Hypotheses
Based on extensive molecular docking studies, a consistent mechanistic hypothesis for the action of pyrazolo[3,4-b]pyridine-based inhibitors has emerged, particularly against protein kinases. nih.govnih.gov The core scaffold acts as a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site.
The predicted binding mode generally involves the following key features:
Hinge Binding: The N-H group and one of the nitrogen atoms of the pyrazole (B372694) ring act as a hydrogen bond donor and acceptor, respectively. nih.gov This allows the scaffold to form two or three critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. nih.gov
Aromatic Interactions: The fused pyridine ring is positioned to form favorable π-π stacking or hydrophobic interactions with aromatic residues in the active site, such as phenylalanine. nih.gov
Pharmacophore modeling further refines these hypotheses by identifying the essential 3D arrangement of chemical features required for activity. nih.gov For pyrazolo[3,áb]pyridine derivatives, key pharmacophoric features include a hydrogen bond donor (the pyrazole N-H), a hydrogen bond acceptor, and aromatic rings, confirming the binding mode predicted by docking. nih.gov
Analytical Characterization Methodologies
Spectroscopic Techniques (NMR, FT-IR, MS) for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine by providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum of a related compound, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, in DMSO-d₆ showed distinct signals for the pyridine (B92270) ring protons at δ 8.21 (s, 1H) and δ 8.65 (s, 1H), with the N-H proton appearing as a broad signal at δ 14.32 ppm. chemicalbook.com For this compound, one would expect to see characteristic signals for the methyl group protons, typically as a singlet in the upfield region (around δ 2.5 ppm), and distinct aromatic protons on the pyridine ring. The exact chemical shifts would be influenced by the positions of the bromo and methyl substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For the pyrazolo[3,4-b]pyridine core, distinct signals for the quaternary carbons and the protonated carbons of the fused rings would be observed. The chemical shifts of the carbons would be significantly influenced by the electronegativity of the attached bromine atom and the nitrogen atoms within the heterocyclic system.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. Key expected vibrational bands for this compound would include:
N-H stretching vibrations, typically observed in the range of 3200-3400 cm⁻¹.
C-H stretching vibrations from the methyl group and the aromatic ring, usually appearing around 2900-3100 cm⁻¹.
C=N and C=C stretching vibrations from the pyrazole (B372694) and pyridine rings, expected in the 1500-1650 cm⁻¹ region.
C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆BrN₃), the molecular ion peak [M]⁺ in the mass spectrum would be expected at m/z 211 and 213, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The fragmentation pattern would provide further structural information, likely involving the loss of the bromine atom, the methyl group, or cleavage of the heterocyclic rings.
| Spectroscopic Data for Pyrazolo[3,4-b]pyridine Derivatives | |
| Technique | Observed Features (for related compounds) |
| ¹H NMR | Aromatic protons in the range of δ 8.2-8.7 ppm; N-H proton often above δ 14 ppm. chemicalbook.com |
| ¹³C NMR | Signals corresponding to the fused heterocyclic carbon framework. |
| FT-IR | N-H, C-H, C=N, and C=C stretching vibrations are characteristic. |
| Mass Spectrometry | Isotopic pattern for bromine is a key diagnostic feature. |
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazolopyridine structures reveals a planar bicyclic system. mdpi.com A crystal structure of this compound would definitively establish the tautomeric form present in the solid state and reveal details of its crystal packing.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.
Future Perspectives in Chemical Biology and Drug Discovery
4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine as a Building Block for Novel Chemical Entities
The pyrazolo[3,4-b]pyridine core is a foundational element in the design of novel chemical entities, particularly kinase inhibitors. rsc.org The strategy of "scaffold hopping," where core structures of known drugs are replaced with isosteric scaffolds like pyrazolo[3,4-b]pyridine, has proven effective in discovering new inhibitors with improved properties. rsc.orgacs.org
Researchers have successfully utilized this scaffold to develop potent inhibitors for various kinases. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial enzyme in innate immunity signaling pathways. nih.gov Similarly, derivatives of this scaffold have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of cancer cells. nih.govrsc.org The this compound is an ideal starting point for such endeavors. The bromine atom allows for the systematic introduction of different chemical moieties at a key position of the scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This is typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, which are commonly employed to functionalize this core. nih.govnih.gov
Development of Molecular Probes and Research Tools
Molecular probes are essential tools in chemical biology for dissecting complex biological processes. The pyrazolo[3,4-b]pyridine scaffold is well-suited for the development of such probes. For example, potent and selective inhibitors derived from this scaffold can serve as chemical probes to investigate the physiological and pathological roles of their target proteins. TBK1 inhibitors like GSK8612 and BAY-985, which share structural similarities with compounds derived from the pyrazolo[3,4-b]pyridine core, are used to dissect the biological functions of TBK1 in immunity and cancer models. nih.gov
Furthermore, the pyrazolo[3,4-b]pyridine structure can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, without compromising its binding affinity. This would enable the visualization and tracking of target proteins within cells or tissues. Research has shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit interesting photophysical properties and can bind selectively to amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com This highlights the potential of this scaffold in developing fluorescent probes for disease diagnosis and monitoring. mdpi.com The 4-bromo-3-methyl derivative provides a convenient attachment point for linkers and reporter groups, facilitating the synthesis of a diverse library of molecular probes.
Potential in Pre-clinical Lead Optimization and Candidate Selection
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold offers significant advantages in this process. Its amenability to a wide range of chemical modifications allows medicinal chemists to systematically fine-tune the properties of derivative compounds.
Several studies have demonstrated the successful optimization of pyrazolo[3,4-b]pyridine-based compounds. Through multiple rounds of optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and good selectivity. nih.govresearchgate.net In another example, optimization of a pyrazolo[3,4-b]pyridine series led to the identification of compound C03 as a potent TRKA inhibitor with an IC₅₀ of 56 nM and favorable plasma stability. nih.govrsc.org A separate study identified compound 31 as a potent Mps1 kinase inhibitor with an IC₅₀ of 2.596 nM, which also showed good antitumor efficacy in a xenograft model with no obvious toxicity. nih.gov These examples underscore the utility of the pyrazolo[3,4-b]pyridine core in generating drug candidates with promising preclinical profiles. The 4-bromo-3-methyl precursor is central to these optimization efforts, enabling the exploration of a broad chemical space to achieve the desired balance of efficacy and drug-like properties.
Table 1: Biological Activity of Optimized Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Key Findings |
|---|---|---|---|
| 15y | TBK1 | 0.2 | Potent and selective inhibitor, effective in cellular signaling assays. nih.govresearchgate.net |
| C03 | TRKA | 56 | Good plasma stability and selectivity over other cell lines. nih.govrsc.org |
| 31 | Mps1 | 2.596 | Potent kinase inhibition, significant anti-proliferative activity, and in vivo antitumor efficacy. nih.gov |
Addressing Challenges in Synthetic Accessibility and Functionalization
Furthermore, the functionalization of the core, particularly through cross-coupling reactions at the bromine-substituted position, requires careful optimization of reaction conditions (catalyst, ligand, base, and solvent) to achieve high yields and avoid side reactions. Protecting group strategies are often necessary to mask reactive sites, such as the pyrazole (B372694) NH, during synthesis, adding to the step count. nih.govnih.gov Future research will likely focus on developing more efficient and streamlined synthetic routes to this compound and its derivatives. This could involve the exploration of novel catalytic systems, one-pot reaction sequences, and C-H activation strategies to reduce the reliance on pre-functionalized starting materials and protecting groups. acs.org
Expanding the Scope of Biological Applications and Target Exploration
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold suggests that its biological applications can be expanded beyond the current focus on kinase inhibition. nih.gov Its structural similarity to purines makes it a candidate for interacting with a wide range of biological targets that recognize purine-like structures, including other enzymes like dihydrofolate reductase (DHFR), polymerases, and G-protein coupled receptors (GPCRs). ekb.eg
Indeed, pyrazolo[3,4-b]pyridine derivatives have been investigated for various therapeutic areas, including as antimicrobial, anti-inflammatory, and antiviral agents. ekb.egjst.go.jpnih.gov For example, new derivatives have been synthesized and evaluated as antimicrobial agents and DHFR inhibitors, showing potent activity against resistant bacteria. ekb.eg Another area of exploration is their use as agents targeting the central nervous system. nih.gov A notable example is Etazolate, a pyrazolo[3,4-b]pyridine derivative that has been clinically investigated for Alzheimer's disease. mdpi.com
Future exploration will involve screening libraries of compounds derived from this compound against a broader range of biological targets. High-throughput screening and computational approaches, such as molecular docking, can aid in identifying new protein targets and novel therapeutic applications for this privileged scaffold, further solidifying its importance in modern drug discovery. ekb.eg
Q & A
Q. What are the common synthetic routes for 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via one-pot multicomponent reactions. For example, cyclocondensation of 5-aminopyrazoles with α,β-unsaturated ketones or nitriles in aqueous media can yield pyrazolo[3,4-b]pyridine scaffolds . Catalyst selection (e.g., ammonium acetate vs. triethylamine) significantly impacts reaction efficiency; ammonium acetate is preferred for its mild acidity and eco-friendly profile . Solvent choice (e.g., aqueous media vs. 1,2-dimethoxyethane) also affects regioselectivity and purity .
Q. How can researchers confirm the structural identity of synthesized this compound derivatives?
Comprehensive spectral analysis is critical. 1D/2D NMR (e.g., H, C, DEPT, COSY, HETCOR) provides detailed insights into substituent positioning and ring fusion . For example, the methyl group at position 3 and bromine at position 4 produce distinct splitting patterns in H NMR, while C NMR confirms carbon hybridization states . Mass spectrometry (HRMS) and X-ray crystallography further validate molecular geometry .
Advanced Research Questions
Q. What strategies optimize regioselectivity in pyrazolo[3,4-b]pyridine synthesis when using heterogeneous catalysts?
Magnetic nanoparticle-supported catalysts (e.g., FeO@Zr-MOFs) enhance regioselectivity by providing a high surface area and recyclability. For instance, guanidinium hydrogen sulfate on FeO enables pseudo-four-component reactions with >85% yield in spiro-pyrazolo[3,4-b]pyridine derivatives under mild conditions . Catalyst loading (5–10 mol%) and solvent polarity (e.g., ethanol vs. DMF) are key variables .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
SAR analysis integrates physicochemical properties (e.g., log P) and steric parameters (e.g., Sterimol L and B). For antileishmanial activity, 3'-diethylaminomethyl substitutions reduce IC values to 0.12 µM by enhancing hydrophobic interactions with target enzymes . Molecular docking (e.g., AM1 semiempirical methods) predicts binding modes, as seen in HSP90 inhibitors where pyrazolo[3,4-b]pyridine scaffolds occupy ATP-binding pockets .
Q. What computational methods predict the electronic and thermodynamic properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and nonlinear optical (NLO) properties. Thermodynamic parameters (ΔH, ΔS) derived from thermogravimetric analysis (TGA) correlate with thermal stability, critical for drug formulation . Quantum studies also explain substituent effects on aromaticity and reactivity .
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved for chiral drug development?
Chiral-at-metal Rh(III) catalysts enable asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated acyl imidazoles, yielding enantiopure products (85–99% ee) . Key factors include catalyst stereochemistry (Δ vs. Λ configurations) and solvent polarity (e.g., dichloroethane enhances enantioselectivity) .
Q. How should researchers address contradictions in biological activity data across pyrazolo[3,4-b]pyridine derivatives?
Discrepancies often arise from assay conditions (e.g., promastigote vs. amastigote Leishmania models) or cellular uptake variability . Cross-validation using orthogonal assays (e.g., enzymatic inhibition + cell viability) and meta-analysis of log P/IC correlations can resolve inconsistencies . For example, HSP90 inhibitors with similar log P values but divergent bioactivity may require crystallographic binding mode analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
